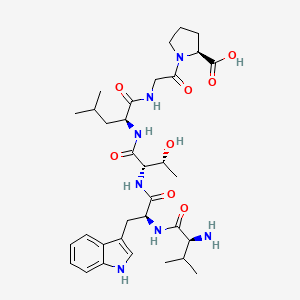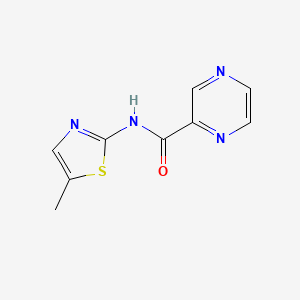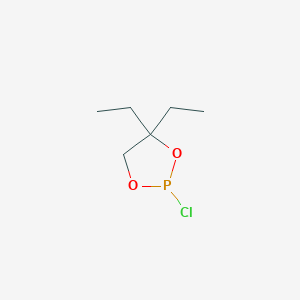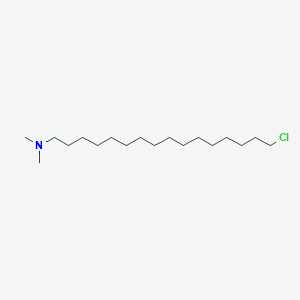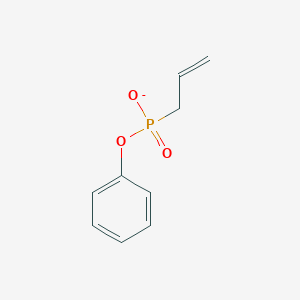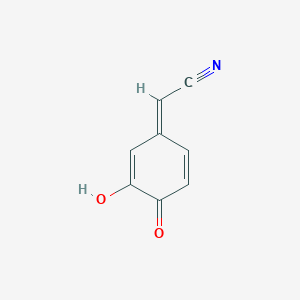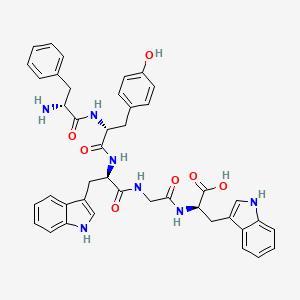![molecular formula C17H18N4O2S B12595935 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- CAS No. 651024-65-6](/img/structure/B12595935.png)
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure, and functional groups that include a pyridinylsulfonyl and a pyrrolidinylmethyl moiety.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyrrolidinylmethyl Group: This can be done through alkylation reactions using pyrrolidine derivatives.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- include other pyrrolo[2,3-c]pyridine derivatives with different substituents. These compounds share the core structure but differ in their functional groups, which can significantly affect their chemical properties and biological activities. For example:
1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-chloro-:
1H-Pyrrolo[2,3-c]pyridine, 3-sulfonamido-: The presence of a sulfonamido group can enhance its solubility and interaction with biological targets.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.
Eigenschaften
CAS-Nummer |
651024-65-6 |
|---|---|
Molekularformel |
C17H18N4O2S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-pyridin-2-ylsulfonyl-1-(pyrrolidin-3-ylmethyl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,17-3-1-2-6-20-17)16-12-21(11-13-4-7-18-9-13)15-10-19-8-5-14(15)16/h1-3,5-6,8,10,12-13,18H,4,7,9,11H2 |
InChI-Schlüssel |
DHYAPMIVRNRGDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CN2C=C(C3=C2C=NC=C3)S(=O)(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)
![4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595865.png)
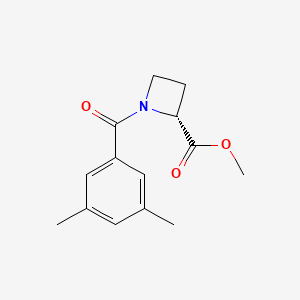
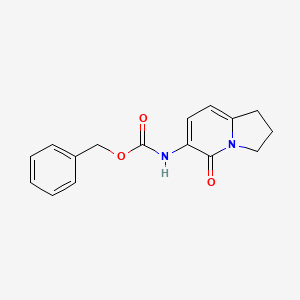
![Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12595881.png)
